![molecular formula C19H18N8O B2981477 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034549-56-7](/img/structure/B2981477.png)

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

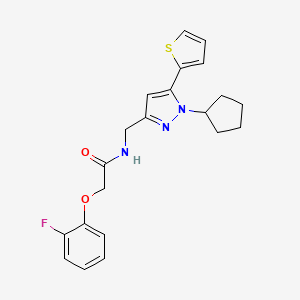

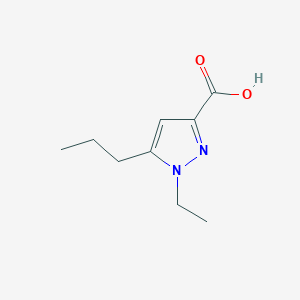

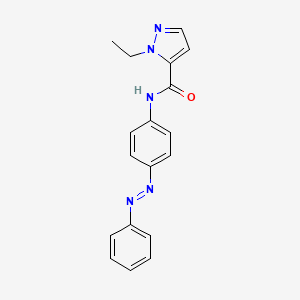

“N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolylpyridazine derivatives . These compounds are widely used not only in medical practice, but also in agriculture as plant protection chemicals .

Synthesis Analysis

The synthesis of such compounds involves a series of reactions. For instance, the reaction of compound 1 with potassium thiocyanate in hydrochloric acid led to the formation of salt 2 . The precipitate was filtered off, washed with water, and dried .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1 H NMR spectrum of a similar compound showed signals at various chemical shifts . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, pyrazolylpyridazines obtained by cyclization of 3-hydrazinylpyridazines exhibit various activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR spectrum. For instance, the 1 H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of hydrogen atoms .Scientific Research Applications

Anti-inflammatory and Antitumor Activities

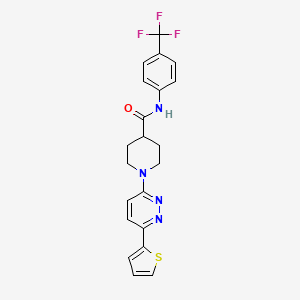

Compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide have been investigated for their anti-inflammatory and antitumor properties. For example, a study on 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives highlighted their anti-inflammatory effects in RAW264.7 cells. One derivative, in particular, showed significant anti-inflammatory activity, surpassing the lead compound D1 and the standard ibuprofen in an acute inflammatory model, indicating its potential as a therapeutic candidate for inflammation treatment (Shen et al., 2019).

Antimicrobial and Antifungal Activities

Another area of interest is the antimicrobial and antifungal activities of triazoloquinoline derivatives. Research has demonstrated that some newly synthesized compounds within this chemical family exhibit pronounced antimicrobial activity against various pathogenic organisms. This suggests the potential of these compounds in developing new antimicrobial and antifungal agents, which is crucial given the rising threat of antibiotic-resistant bacteria (Bhuiyan et al., 2006).

Enaminone-based Synthesis for Drug Development

The use of enaminones as building blocks for the synthesis of heterocyclic compounds with potential therapeutic applications, including antitumor and antimicrobial activities, has been explored. This research underscores the versatility and utility of enaminone chemistry in the development of novel pharmacologically active compounds, opening avenues for the synthesis of derivatives with enhanced efficacy and lower toxicity (Riyadh, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in various biological activities .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways due to their ability to interact with different enzymes and receptors . These interactions can lead to changes in cellular processes and functions, contributing to their pharmacological effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and therapeutic effectiveness .

Result of Action

Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes and functions .

Action Environment

Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .

properties

IUPAC Name |

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEBCYKDCJUYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)

![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)